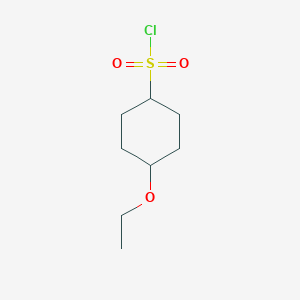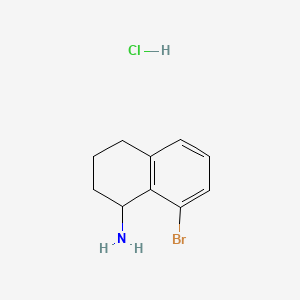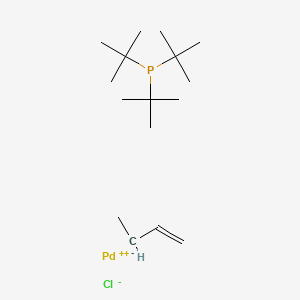
Benzonitrile, 6-amino-2-bromo-3-(trifluoromethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-2-bromo-3-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula C8H4BrF3N2O This compound is characterized by the presence of an amino group, a bromine atom, a trifluoromethoxy group, and a nitrile group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-bromo-3-(trifluoromethoxy)benzonitrile typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like 6-Amino-2-bromo-3-(trifluoromethoxy)benzonitrile.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the production of high-quality 6-Amino-2-bromo-3-(trifluoromethoxy)benzonitrile.
Analyse Des Réactions Chimiques
Types of Reactions
6-Amino-2-bromo-3-(trifluoromethoxy)benzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions.
Coupling Reactions: The trifluoromethoxy group can participate in coupling reactions, such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: For substitution reactions.
Oxidizing and Reducing Agents: For modifying the amino group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Applications De Recherche Scientifique
6-Amino-2-bromo-3-(trifluoromethoxy)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mécanisme D'action
The mechanism of action of 6-Amino-2-bromo-3-(trifluoromethoxy)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s binding affinity and stability, contributing to its overall effect .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Amino-2-bromo-3-methylbenzoic acid: Similar structure but with a methyl group instead of a trifluoromethoxy group.
Benzonitrile, 6-amino-2-bromo-3-(trifluoromethoxy): Another name for the same compound.
Uniqueness
6-Amino-2-bromo-3-(trifluoromethoxy)benzonitrile is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties. This group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C8H4BrF3N2O |
|---|---|
Poids moléculaire |
281.03 g/mol |
Nom IUPAC |
6-amino-2-bromo-3-(trifluoromethoxy)benzonitrile |
InChI |
InChI=1S/C8H4BrF3N2O/c9-7-4(3-13)5(14)1-2-6(7)15-8(10,11)12/h1-2H,14H2 |
Clé InChI |
BFLLJXLAUSGXPM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1N)C#N)Br)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-Aminoimidazo[1,2-a]pyridin-7-yl)boronic acid](/img/structure/B13650642.png)


![3-Methyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13650661.png)


![6,8-Difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13650687.png)
![3-Chloro-1H-pyrrolo[3,2-c]pyridine-6-carbonitrile](/img/structure/B13650693.png)


![Pyrido[3,4-d]pyrimidin-5-ol](/img/structure/B13650723.png)


![1-Chloro-4-iododibenzo[b,d]furan](/img/structure/B13650735.png)
